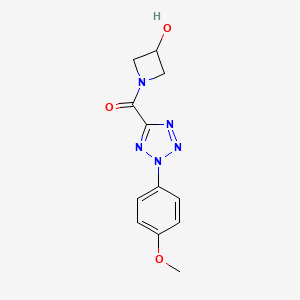
(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is a complex organic compound that features both azetidine and tetrazole moieties Azetidine is a four-membered nitrogen-containing ring, while tetrazole is a five-membered ring containing four nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions
-
Azetidine Ring Formation: : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols. For instance, 3-hydroxyazetidine can be prepared by cyclizing 3-chloro-1-propanol with ammonia under basic conditions.
-
Tetrazole Synthesis: : The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles. For example, 4-methoxyphenyl nitrile can react with sodium azide in the presence of a catalyst like zinc chloride to form the tetrazole ring.
-
Coupling Reaction: : The final step involves coupling the azetidine and tetrazole moieties. This can be achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure product consistency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxyl group in the azetidine ring can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
-
Reduction: : The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases in the presence of nucleophiles.
Major Products
Oxidation: Formation of azetidinone derivatives.
Reduction: Formation of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential bioactivity. The azetidine and tetrazole rings are known to interact with biological macromolecules, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research is ongoing to determine its efficacy and safety in various therapeutic applications.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the azetidine and tetrazole rings.
Wirkmechanismus
The mechanism of action of (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can form hydrogen bonds and other non-covalent interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-hydroxyazetidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: Lacks the methoxy group on the phenyl ring.
(3-hydroxyazetidin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone: Contains a chlorine substituent instead of a methoxy group.
(3-hydroxyazetidin-1-yl)(2-(4-nitrophenyl)-2H-tetrazol-5-yl)methanone: Contains a nitro group on the phenyl ring.
Uniqueness
The presence of the methoxy group in (3-hydroxyazetidin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone enhances its lipophilicity and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic profiles compared to its analogs, making it a unique candidate for specific applications in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-20-10-4-2-8(3-5-10)17-14-11(13-15-17)12(19)16-6-9(18)7-16/h2-5,9,18H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJIPVBZNQLOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














